Prolyl Endopeptidase Inhibitor 1

CAS No.: 86925-97-5

Cat. No.: VC3772350

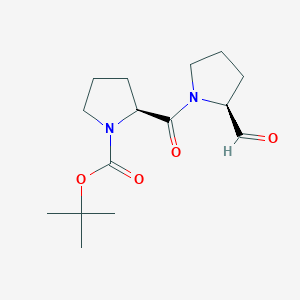

Molecular Formula: C15H24N2O4

Molecular Weight: 296.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86925-97-5 |

|---|---|

| Molecular Formula | C15H24N2O4 |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 |

| Standard InChI Key | CTCMMWKUMNGTPE-RYUDHWBXSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O |

Introduction

| Property | Value |

|---|---|

| CAS Number | 86925-97-5 |

| Synonyms | Boc-Pro-prolinal; (Boc)-Prolyl-prolinal; BPP |

| Molecular Formula | C₁₅H₂₄N₂O₄ |

| Molecular Weight | 296.36 g/mol |

| Solubility | DMSO: 100 mg/mL (337.43 mM; requires ultrasonic treatment) |

| Storage Conditions | Store at -20°C |

| Physical State | Solid |

Mechanism of Action

Prolyl Endopeptidase Inhibitor 1 functions through a specific mechanism that effectively blocks the catalytic activity of prolyl endopeptidase. The inhibitor's effectiveness stems from its structural similarity to natural PEP substrates, allowing it to occupy the enzyme's active site while resisting hydrolysis. This compound exhibits potent inhibitory activity with a Ki value of 15 nM for mammalian prolyl endopeptidase, demonstrating its high affinity for the target enzyme .

The inhibition mechanism involves the compound binding to the enzyme's active site, particularly interacting with the catalytic serine residue. Research has revealed that prolyl endopeptidase operates via an induced-fit mechanism rather than a simple lock-and-key model . This mechanism involves significant conformational changes in the enzyme upon substrate binding, with movement between the β-propeller and α/β-hydrolase domains. Prolyl Endopeptidase Inhibitor 1 appears to capitalize on this mechanism, potentially preventing the essential conformational change required for enzymatic activity.

Interestingly, the inhibitor demonstrates selectivity between mammalian and microbial prolyl endopeptidases. While it strongly inhibits mammalian PEP with a Ki value in the nanomolar range, its inhibitory potency against microbial enzymes is substantially reduced, with a Ki value of 3.2 μM for Flavobacterium PEP . This differential activity highlights the structural distinctions between mammalian and microbial forms of the enzyme and underscores the specificity of the inhibitor's interactions.

The potency of Prolyl Endopeptidase Inhibitor 1 can be attributed to several key structural features, including the Boc-protecting group, the L-proline moiety, and the reactive prolinal group. These elements enable precise positioning within the enzyme's active site and formation of critical interactions with catalytic residues, effectively blocking the enzyme's function and preventing substrate processing.

Pharmacological Activity

The pharmacological profile of Prolyl Endopeptidase Inhibitor 1 centers primarily on its anti-amnesic effects and potential neuroprotective properties. Studies have demonstrated that this compound can counteract experimentally induced amnesia in animal models, suggesting potential applications in addressing cognitive deficits associated with various neurological conditions . These anti-amnesic properties likely stem from the inhibition of PEP, which prevents the excessive degradation of neuropeptides involved in learning and memory processes.

Prolyl endopeptidase has been implicated in the metabolism of several neuropeptides, including substance P, vasopressin, and thyrotropin-releasing hormone, all of which play important roles in cognitive function . By inhibiting this enzyme, Prolyl Endopeptidase Inhibitor 1 may help maintain higher concentrations of these neuropeptides, potentially improving neural signaling and cognitive performance in conditions characterized by neuropeptide deficiencies.

The potential therapeutic applications of Prolyl Endopeptidase Inhibitor 1 extend to various neurodegenerative and neuropsychiatric conditions where PEP dysregulation has been observed. These include Alzheimer's disease, where abnormal protein processing plays a central role, as well as other conditions such as post-traumatic stress disorder, depression, and schizophrenia . The compound's ability to modulate PEP activity provides researchers with a valuable tool to investigate the contribution of this enzyme to these disorders and potentially develop therapeutic strategies.

Research has also suggested that PEP inhibition may offer neuroprotective effects through multiple mechanisms, including reduction of oxidative stress, modulation of inflammatory responses, and prevention of abnormal protein aggregation. While these effects have been primarily observed in preclinical models, they highlight the broader potential of PEP inhibitors like Prolyl Endopeptidase Inhibitor 1 in addressing the complex pathology of neurodegenerative diseases.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of Prolyl Endopeptidase Inhibitor 1 and related compounds has provided crucial insights into the molecular requirements for effective PEP inhibition. Several key structural elements have been identified as critical for optimal inhibitory activity, offering valuable guidance for the development of enhanced inhibitors.

The pyrrolidine ring structure, present in both the proline and prolinal components of the molecule, has been identified as essential for effective binding to the PI subsite of the enzyme . This structural feature enables proper positioning within the active site, facilitating strong enzyme-inhibitor interactions. Research has demonstrated that replacement of L-proline with its D-isomer dramatically reduces inhibitory activity, highlighting the strict stereochemical requirements of the enzyme's binding pocket .

| Structural Modification | Effect on Inhibitory Activity |

|---|---|

| Replacement of L-proline with D-proline | Almost complete loss of activity |

| Introduction of sulfur in pyrrolidine ring | Significant increase in activity |

| Introduction of oxygen in pyrrolidine ring | Decreased activity |

| Conversion of sulfur to sulfoxide | Reduced inhibitory activity |

| Modification of the peptide bond linking PI and P2 subsites | Altered binding affinity |

The aldehyde function in the prolinal portion of the molecule represents another critical feature, likely forming a hemiacetal with the catalytic serine residue of the enzyme. This interaction effectively blocks the catalytic machinery, preventing substrate processing and resulting in potent enzyme inhibition. Alternative functional groups have been explored, but the aldehyde configuration in Prolyl Endopeptidase Inhibitor 1 offers an optimal balance of reactivity and stability for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume